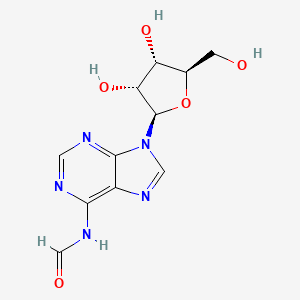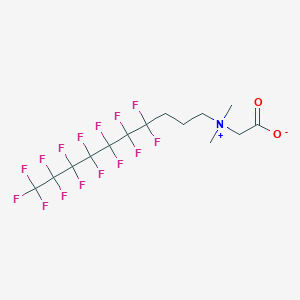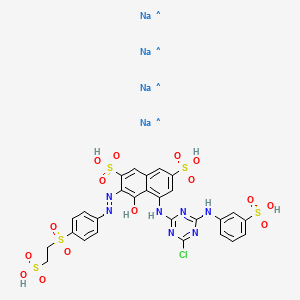
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, yielding regioisomeric pyrazoles . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs cost-effective and scalable methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies reaction workup .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Aplicaciones Científicas De Investigación
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3(5)-Aminopyrazoles
Uniqueness: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may offer enhanced stability, reactivity, or specific biological activities .
Propiedades
Número CAS |
1338247-20-3 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22026 |
Sinónimos |
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
